

Application Note: Solid-Phase Peptide Synthesis (SPPS) of Pro-Tyr-Tyr (PYY)

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Compound of Interest

Compound Name:	Pro-Tyr-Tyr
CAS No.:	179119-65-4
Cat. No.:	B14275189

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Introduction & Strategic Planning

The tripeptide **Pro-Tyr-Tyr** (PYY) presents unique synthetic considerations due to the steric bulk of adjacent tyrosine residues and the secondary amine structure of the N-terminal proline. This application note outlines a highly optimized, self-validating Fmoc Solid-Phase Peptide Synthesis (SPPS) protocol for PYY[1],[2]. The synthesis proceeds from the C-terminus to the N-terminus (Tyr³ → Tyr² → Pro¹), utilizing Wang resin for a native C-terminal carboxylic acid and the DIC/OxymaPure coupling system to ensure high yield and suppress racemization[3], [4].

Causality in Experimental Design (The "Why")

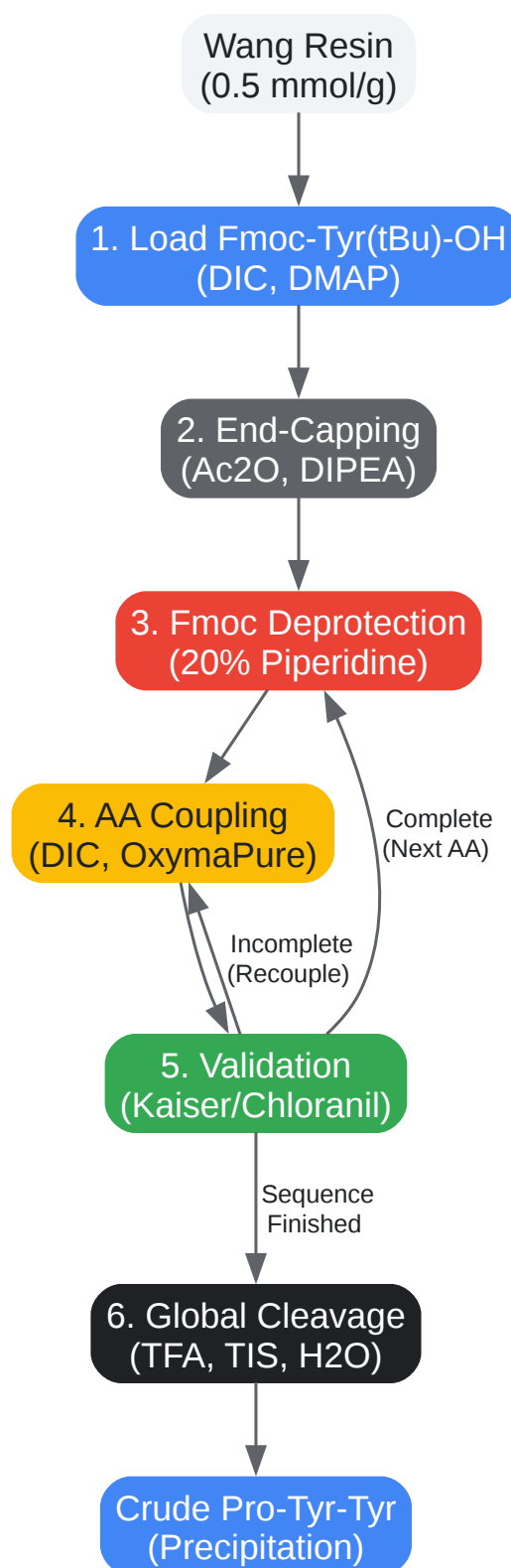
True expertise in peptide synthesis requires understanding the mechanistic "why" behind every reagent choice. This protocol is built on the following causal pillars:

- **Resin Selection & Loading:** Wang resin is selected because it yields a C-terminal acid upon cleavage[1]. The attachment of the first amino acid (Fmoc-Tyr(tBu)-OH) to the resin's hydroxyl groups requires esterification. This is catalyzed by 4-Dimethylaminopyridine

(DMAP). Because excessive DMAP can cause racemization, it is strictly limited to a catalytic 0.1 equivalent[4].

- **DIC/OxymaPure Coupling Chemistry:** Traditional coupling additives like HOBt and HOAt pose severe explosive hazards. OxymaPure [ethyl 2-cyano-2-(hydroxyimino)acetate] paired with N,N'-Diisopropylcarbodiimide (DIC) is utilized instead. OxymaPure forms a highly reactive ester intermediate that accelerates amide bond formation while acting as a superior racemization suppressor[3]. While DIC/Oxyma can generate trace hydrogen cyanide (HCN) at high concentrations, conducting the synthesis in a standard fume hood mitigates any risk[5].
- **Protecting Group Strategy:** Tyrosine contains a reactive phenolic hydroxyl group that must be protected to prevent unwanted branching (acylation) during elongation. The bulky tert-butyl (tBu) group is used for side-chain protection[6]. The N-alpha amino groups are temporarily protected by the base-labile Fmoc group, which is cleanly removed via beta-elimination using 20% piperidine[1],[7].
- **Scavenger-Assisted Cleavage:** Global cleavage with Trifluoroacetic Acid (TFA) strips the tBu groups from the tyrosines, generating highly reactive tert-butyl carbocations. If left unchecked, these cations will irreversibly alkylate the tyrosine phenol rings. Triisopropylsilane (TIS) and water are added to the cleavage cocktail as nucleophilic scavengers to permanently trap these cations[7],[8].

Workflow & Logic Diagrams



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Iterative Fmoc-SPPS workflow for **Pro-Tyr-Tyr** synthesis with integrated self-validation checkpoints.

Quantitative Reagent Matrix

Parameters calculated for a standard 0.1 mmol synthesis scale.

Reagent	Molecular Weight (g/mol)	Equivalents	Amount (0.1 mmol Scale)	Functional Role
Wang Resin (0.5 mmol/g)	N/A	1.0 eq	200 mg	Insoluble Solid Support
Fmoc-Tyr(tBu)-OH	459.5	5.0 eq	230 mg	Protected Amino Acid
Fmoc-Pro-OH	337.4	5.0 eq	169 mg	Protected Amino Acid
DIC	126.2	5.0 eq	78 μ L	Coupling Activator
OxymaPure	142.1	5.0 eq	71 mg	Racemization Suppressor
DMAP	122.2	0.1 eq	1.2 mg	Esterification Catalyst
Piperidine (20% in DMF)	85.1	Excess	5 mL / cycle	Fmoc Deprotection
TFA / TIS / H ₂ O (95:2.5:2.5)	N/A	Excess	5 mL	Cleavage & Scavenging

Step-by-Step Experimental Protocol

Phase I: Resin Preparation & C-Terminal Loading

- **Resin Swelling:** Place 200 mg of Wang resin into a fritted syringe reaction vessel. Add 5 mL of a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). Agitate for

30–60 minutes to expand the polymer matrix, then drain[6],[4].

- **First Amino Acid Loading:** Dissolve 230 mg of Fmoc-Tyr(tBu)-OH (5 eq) and 78 μ L of DIC (5 eq) in 3 mL of DMF. Add 1.2 mg of DMAP (0.1 eq) dissolved in a minimal volume of DMF. Add the combined solution to the resin and agitate at room temperature for 2 hours[4]. Drain and wash the resin with DMF (3 \times 5 mL).
- **End-Capping:** To prevent deletion sequences from unreacted hydroxyl groups on the resin, add a capping solution of Acetic Anhydride (2 eq) and DIPEA (2 eq) in DCM. Agitate for 30 minutes, then wash thoroughly with DMF (3 \times 5 mL) and DCM (3 \times 5 mL)[6],[4].

Phase II: Iterative Elongation (The Self-Validating Cycle)

Cycle 1: Coupling Tyr² 4. Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain. Add a fresh 5 mL aliquot and agitate for 15 minutes. Drain and wash extensively with DMF (5 \times 5 mL) to remove all traces of piperidine[7],[6]. 5. Coupling Tyr²: Dissolve 230 mg of Fmoc-Tyr(tBu)-OH (5 eq) and 71 mg of OxymaPure (5 eq) in 3 mL of DMF. Add 78 μ L of DIC (5 eq) to activate. Add the mixture to the resin and agitate for 1 hour[3],[7]. 6. Validation (Kaiser Test): Take a few resin beads and perform the Kaiser test. A yellow color indicates complete coupling (no free primary amines). If blue, repeat step 5[9].

Cycle 2: Coupling Pro¹ 7. Fmoc Deprotection: Repeat Step 4 to remove the Fmoc group from Tyr². 8. Coupling Pro¹: Dissolve 169 mg of Fmoc-Pro-OH (5 eq) and 71 mg of OxymaPure (5 eq) in 3 mL of DMF. Activate with 78 μ L of DIC (5 eq). Add to the resin and agitate for 1 hour. 9. Validation (Kaiser Test): Perform the Kaiser test to ensure Proline has fully coupled to the primary amine of Tyr². A yellow result indicates success[9]. 10. Final Fmoc Deprotection: Repeat Step 4 to remove the Fmoc group from the N-terminal Proline. 11. Validation (Chloranil Test): Perform the Chloranil test. Because the deprotected Proline is a secondary amine, the beads must turn blue/green to confirm successful Fmoc removal[10],[11].

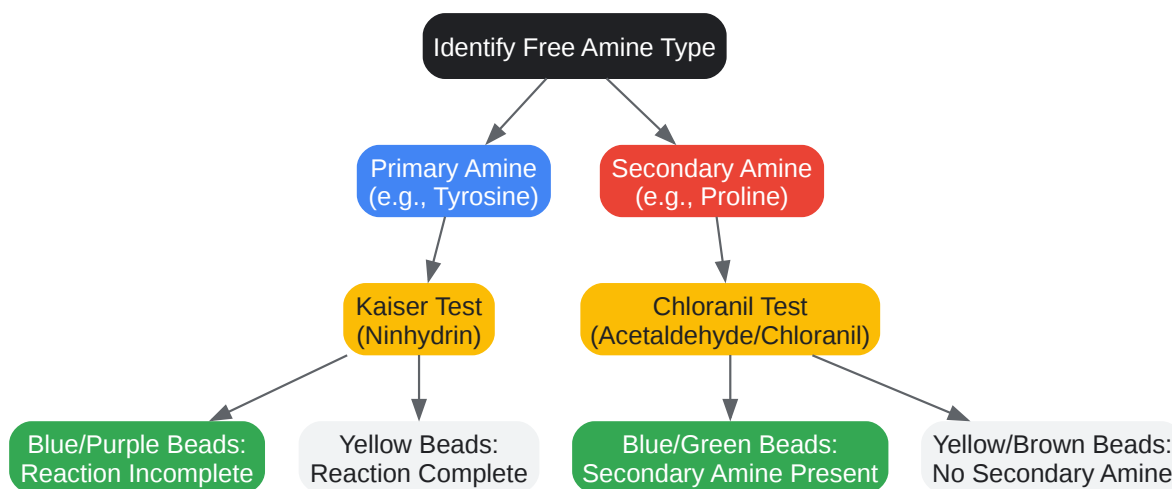
Phase III: Cleavage & Isolation

- **Preparation:** Wash the peptide-resin with DCM (5 \times 5 mL) to shrink the resin and remove DMF. Dry under a vacuum for 10 minutes.
- **Global Cleavage:** In a fume hood, prepare 5 mL of cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. Add to the resin and agitate for 2 hours at room temperature[7].

- Precipitation: Filter the cleavage solution into a collection tube. Add the filtrate dropwise into 40 mL of ice-cold diethyl ether to precipitate the crude PYY peptide[6],[8].
- Isolation: Centrifuge at 3000 rpm for 5 minutes. Decant the ether, wash the pellet with fresh cold ether twice more, and dry the crude peptide under a vacuum.

Self-Validation: Colorimetric Monitoring Logic

A protocol is only as strong as its quality control. Because the Kaiser test relies on the reaction of ninhydrin with primary amines, it produces a false negative (yellow/brown) when testing secondary amines like Proline[9]. Therefore, the Chloranil test—which utilizes acetaldehyde and p-chloranil to form a blue dialkylaminovinyl-benzoquinone derivative with secondary amines—must be employed when monitoring Proline deprotection[10],[11].



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Logical decision tree for selecting colorimetric validation tests based on terminal amine structure.

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